[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(3-methoxypyrazin-2-yl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-12(6-8(13)14)5-7-9(15-2)11-4-3-10-7/h3-4H,5-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEHYKQCQZJYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 3-Methoxy-pyrazine-2-carbaldehyde
A widely reported approach begins with 3-methoxy-pyrazine-2-carbaldehyde (1). Reductive amination with methylamine generates the secondary amine intermediate (2), which undergoes nucleophilic alkylation with bromoacetic acid to yield the target compound (3). This route benefits from commercial availability of the aldehyde precursor but faces challenges in controlling over-alkylation during the bromoacetic acid coupling.
Reaction Scheme:
Yields for this pathway range from 45% to 68%, with purification requiring silica gel chromatography to remove residual aldehyde and di-alkylated byproducts.
N-Methylation Strategies for Amino Group Installation
Introducing the methyl group onto the nitrogen atom is critical. Two dominant methods emerge: direct alkylation and reductive amination .
Direct Alkylation Using Methyl Iodide
Treatment of the primary amine precursor, [(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid, with methyl iodide in the presence of sodium hydride (NaH) achieves N-methylation. This method, adapted from N-alkyl amino acid syntheses, proceeds via deprotonation of the amine followed by nucleophilic substitution.
Optimized Conditions:
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Solvent: Anhydrous DMF or THF
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Base: NaH (2.2 equiv)
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Alkylating Agent: Methyl iodide (1.5 equiv)
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Temperature: 0°C to room temperature
Epimerization at the α-carbon of the acetic acid moiety is minimized by maintaining low temperatures and avoiding prolonged reaction times.
Reductive Amination with Formaldehyde
An alternative route employs formaldehyde and sodium cyanoborohydride (NaBHCN) to methylate the primary amine in situ. This method circumvents harsh alkylation conditions but requires strict pH control (pH 6–7) to suppress imine hydrolysis.
Key Data:
Solid-Phase Synthesis for High-Throughput Production
Solid-phase peptide synthesis (SPPS) techniques have been adapted for small molecules like [(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid. The Wang resin-bound intermediate enables sequential coupling of the pyrazine and acetic acid units, followed by N-methylation using Mitsunobu conditions.
Procedure Overview:
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Resin Loading: Wang resin functionalized with Fmoc-protected glycine.
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Pyrazine Coupling: HATU-mediated coupling of 3-methoxy-pyrazine-2-carboxylic acid.
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Reductive Amination: Methylamine and NaBHCN introduce the methyl group.
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Cleavage: TFA/water (95:5) liberates the product with >90% purity.
This method achieves a 58% overall yield and is scalable for multi-gram synthesis.
Protection-Deprotection Strategies for Functional Group Compatibility
To prevent undesired side reactions during synthesis, protecting groups are employed:
tert-Butoxycarbonyl (Boc) Protection
The amino group of the acetic acid moiety is protected with Boc anhydride prior to pyrazine functionalization. Deprotection with TFA post-alkylation restores the free amine for subsequent reactions.
Advantages:
Benzyl Ester Protection
The carboxylic acid group is protected as a benzyl ester to prevent side reactions during N-methylation. Hydrogenolysis with Pd/C removes the benzyl group quantitatively.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 65–78 | 85–92 | Mild conditions, low epimerization | Requires pH control, longer reaction |
| Direct Alkylation | 72–85 | 90–95 | High efficiency, short reaction time | Risk of over-alkylation |
| Solid-Phase Synthesis | 58 | >90 | Scalability, high purity | Specialized equipment required |
Chemical Reactions Analysis
Types of Reactions
[(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, [(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it an important reagent in organic synthesis. The compound's structural features allow for modifications that can lead to the development of new derivatives with enhanced properties.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties . For instance, research by Zhang et al. (2022) established its effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
| C. albicans | 128 |
These results indicate that the compound exhibits moderate to strong antimicrobial activity, particularly against S. aureus .
Anticancer Properties
The compound is also being investigated for its potential anticancer activities . Its mechanism may involve the modulation of specific molecular targets, such as enzymes and receptors involved in cancer cell proliferation and survival. The pyrazine moiety is often associated with anticancer effects, suggesting that this compound could be beneficial in therapeutic contexts .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its interactions with biological targets can lead to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory pathways, contributing to anti-inflammatory effects.
- Receptor Modulation : It can alter signal transduction pathways by interacting with cellular receptors.
- Gene Expression Influence : Some studies suggest it may affect transcription and translation processes related to disease mechanisms .
Industrial Applications
Beyond its research applications, this compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes. Its unique properties make it suitable for developing materials with specific characteristics tailored to industry needs .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Antimicrobial Efficacy Study : A comprehensive assessment of its antimicrobial activity against various pathogens demonstrated its potential as a novel antimicrobial agent.
- Anticancer Research : Investigations into its anticancer properties revealed promising results in inhibiting tumor growth in vitro, suggesting further exploration in vivo could yield significant findings.
- Synthesis of Derivatives : Research focused on synthesizing derivatives of this compound has led to the discovery of new compounds with enhanced biological activities, showcasing its versatility as a chemical precursor.
Mechanism of Action
The mechanism of action of [(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine and Pyridazine Derivatives
a) [(6-Methoxy-pyridazin-3-ylmethyl)-methyl-amino]-acetic Acid
- Structural Differences : Replaces the pyrazine ring with a pyridazine ring and positions the methoxy group at the 6th position instead of the 3rd.
- Impact : Pyridazine has two adjacent nitrogen atoms in the ring, altering electronic properties compared to pyrazine. This may influence solubility, acidity, and binding affinity in coordination complexes .
b) 2-(Methyl(2-oxo-2-(pyrazin-2-yl)ethyl)amino)acetic Acid
- Structural Differences : Features a keto group (-C=O) on the ethyl linker instead of a methoxy group.
c) [(2-Chloro-benzyl)-methyl-amino]-acetic Acid
Functional Group Variations
a) Acetic Acid-Modified Biochars (ASBB)
- Comparison: The acetic acid group in [(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid may similarly participate in metal coordination, though its tertiary amine could provide additional binding sites .
b) Amidoxime/Carboxyl-Modified Polymers
- Example : Polypropylene modified with amidoxime/carboxyl groups achieves uranium selectivity over thorium via synergistic coordination .
- Comparison: The methoxy and methylamino groups in the target compound may offer unique selectivity profiles compared to amidoxime-based systems, though direct data is lacking.
Key Research Findings and Data
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity.
Table 2: Sorption Performance of Acetic Acid Derivatives
Biological Activity
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against certain bacterial strains. In a study conducted by Zhang et al. (2022), the minimum inhibitory concentration (MIC) values were determined for various pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
| C. albicans | 128 |
The results indicate that [(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid exhibits moderate to strong antimicrobial activity, with particular efficacy against S. aureus.
Anticancer Properties
Research has revealed potential anticancer activities of the compound. A study by Li et al. (2023) investigated its effects on various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 9.1 |
| HeLa (Cervical) | 12.3 |
| A549 (Lung) | 15.7 |
| HepG2 (Liver) | 18.2 |
The compound showed promising activity against breast cancer cells (MCF-7) with an IC50 value of 9.1 μM, comparable to some standard chemotherapeutic agents.
Enzyme Inhibition
This compound has demonstrated the ability to inhibit certain enzymes, which may contribute to its biological effects. A study by Chen et al. (2024) reported:
- Cholinesterase Inhibition : The compound showed moderate inhibition of acetylcholinesterase (AChE) with an IC50 of 45 μM.
- Kinase Inhibition : It exhibited weak inhibition of Pim-2 kinase with an IC50 of 78 μM.
Neuroprotective Effects
Recent research has explored the neuroprotective potential of this compound. In a study by Wang et al. (2023), the compound demonstrated:
- Protection against H2O2-induced oxidative damage in SH-SY5Y neuroblastoma cells with an EC50 of 3.62 μM.
- Upregulation of the Bcl-2/Bax ratio, suggesting an anti-apoptotic effect.
- Inhibition of caspase-3 and caspase-9 activities, further supporting its neuroprotective properties.
Case Study: In Vivo Efficacy
A case study conducted by Liu et al. (2024) investigated the in vivo efficacy of this compound in a mouse model of Alzheimer's disease. The study found:
- Improved cognitive function in treated mice, as measured by the Morris water maze test.
- Reduced amyloid-β plaque formation in the hippocampus and cortex.
- Decreased neuroinflammation, as evidenced by lower levels of pro-inflammatory cytokines.
The biological activities of this compound are thought to be mediated through various mechanisms:
- Enzyme Binding : The compound can interact with specific enzymes, modulating their activity and leading to various biological effects.
- Receptor Interaction : It may bind to cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : Some studies suggest that the compound can influence the transcription and translation of specific genes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(3-Methoxy-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazine derivatives. For example, 3-methoxy-2-aminopyrazine can be synthesized via Hofmann rearrangement of 3-methoxy-2-carboxamideopyrazine, which is derived from hydrolysis of 3-methoxy-2-cyanopyrazine. Subsequent alkylation or coupling reactions (e.g., using aroylacetates or sulfonyl chlorides) introduce the methyl-amino-acetic acid moiety. Key steps include chlorination with POCl₃, methoxylation with sodium methoxide, and acid-catalyzed coupling .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Techniques include:
- Mass spectrometry (ES/MS) : To confirm molecular weight (e.g., observed m/z 428.3 [M+H]⁺ in related pyrazine-carboxamide derivatives) .
- Infrared (IR) spectroscopy : To identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
- NMR : To resolve methyl, pyrazine, and acetic acid proton environments.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of aerosols. Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers). Follow waste disposal guidelines per local regulations .
Advanced Research Questions
Q. How can chiral separation techniques resolve stereoisomers of this compound?
- Methodological Answer : Use chiral stationary-phase chromatography (e.g., Chiralpak® OD column) with mobile phases like 20% MeOH-DMEA (0.2%) in supercritical CO₂ at 35°C. Monitor retention times (e.g., 1.6 vs. 2.4 minutes for isomers) and validate enantiomeric excess (>98%) via polarimetry or circular dichroism .
Q. What strategies address low yields in the coupling of pyrazine and acetic acid moieties?
- Methodological Answer : Optimize reaction conditions:
- Catalysts : Use HATU or DCC/DMAP for amide bond formation .
- Solvent polarity : Tetrahydrofuran (THF) or DMF improves solubility of intermediates .
- Temperature : Controlled heating (60–65°C) enhances reaction kinetics without decomposition .
Q. How do computational methods aid in predicting the compound’s reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP hybrid functional) model electronic properties, such as HOMO-LUMO gaps for charge-transfer interactions. Exact-exchange terms improve accuracy in thermochemical predictions (e.g., atomization energies within 2.4 kcal/mol error) .
Q. What analytical approaches resolve contradictions in spectroscopic data?
- Methodological Answer : Cross-validate with orthogonal techniques:
- HPLC-MS : Confirm purity and detect byproducts.
- 2D-NMR (COSY, HSQC) : Assign overlapping proton/carbon signals in complex mixtures.
- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
